molecular formula C4H10N3O5P B7821826 Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-

Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-

Cat. No.: B7821826
M. Wt: 211.11 g/mol
InChI Key: DRBBFCLWYRJSJZ-UHFFFAOYSA-N
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Description

Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- is a compound with the molecular formula C4H10N3O5PThis compound is also referred to as phosphocreatine disodium salt hydrate when in its sodium salt form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- typically involves the reaction of glycine derivatives with phosphonoamino compounds under controlled conditions. One common method includes the use of Schiff bases of glycine and alanine, which are then homologated using nickel (II) complexes . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield and minimize impurities, often employing advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- exerts its effects involves its role as a high-energy phosphate donor. It participates in the conversion of ADP to ATP, providing energy for various cellular processes. The compound interacts with molecular targets such as creatine kinase, which facilitates the transfer of phosphate groups .

Comparison with Similar Compounds

Similar Compounds

    Creatine: Similar in structure but lacks the phosphonoamino group.

    Phosphocreatine: The phosphorylated form of creatine, similar in function but differs in its specific molecular structure.

    Adenosine triphosphate (ATP): Another high-energy phosphate donor, but with a different molecular framework.

Uniqueness

Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- is unique due to its specific structure that allows it to act as a high-energy phosphate donor, similar to phosphocreatine, but with distinct biochemical properties that make it suitable for various specialized applications .

Properties

IUPAC Name

2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBBFCLWYRJSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=NP(=O)(O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N3O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phosphocreatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67-07-2, 922-32-7
Record name Phosphocreatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphocreatine, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphocreatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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